molecular formula C10H12N2O2 B12102372 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone CAS No. 62025-68-7

1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone

Cat. No.: B12102372
CAS No.: 62025-68-7
M. Wt: 192.21 g/mol
InChI Key: LZSHTJIZUAMDHS-UHFFFAOYSA-N
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Description

1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is a pyrazine-derived diketone characterized by a central pyrazine ring substituted with methyl groups at the 3- and 6-positions and acetyl groups at the 2- and 5-positions.

Properties

CAS No.

62025-68-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(5-acetyl-3,6-dimethylpyrazin-2-yl)ethanone

InChI

InChI=1S/C10H12N2O2/c1-5-9(7(3)13)12-6(2)10(11-5)8(4)14/h1-4H3

InChI Key

LZSHTJIZUAMDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone typically involves the reaction of 3,6-dimethylpyrazine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation of the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while achieving high conversion rates.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The ethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include pyrazine N-oxides, alcohol derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone
  • Structure: Replaces the pyrazine core with a thieno[2,3-b]thiophene moiety, incorporating sulfur atoms and a phenyl group .
  • Reactivity : Serves as a versatile building block for synthesizing pyrazoles and pyrimidines via cyclocondensation reactions. The sulfur-rich heterocycle enhances electron-deficient character, facilitating nucleophilic attacks at the diketone positions .
  • Applications: Demonstrates antimicrobial activity in derivatives, attributed to the thienothiophene motif’s planar structure and sulfur-mediated interactions .
1,1'-(4H,8H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone
  • Structure : Features a bis-oxadiazolo-pyrazine core, introducing additional nitrogen and oxygen atoms .
  • Biological Activity: Acts as a potent inhibitor of the bacterial SHV-1 enzyme, binding via 15 amino acid residues (12 overlapping with reference 4ZAM crystal structure) .
  • Key Difference : The oxadiazole rings increase rigidity and hydrogen-bonding capacity compared to the dimethylpyrazine analog, enhancing enzyme affinity.
1,1'-(2,6-Dimethyl-1,4-dihydropyridin-3,5-diyl)diethanone
  • Structure : Contains a partially saturated dihydropyridine ring instead of pyrazine .
  • Electronic Properties: The non-aromatic dihydropyridine core reduces conjugation, altering redox behavior and stability.

Functional Derivatives and Their Reactivity

Bis-Chalcones Derived from Diethanones
  • Example: 1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone reacts with aldehydes to form bis-chalcones, which cyclize into flavones with iodine/DMSO .
  • Comparison: The pyrazine-based diethanone may undergo similar Claisen-Schmidt reactions, but its electron-deficient pyrazine core could accelerate condensation kinetics compared to phenolic analogs.
Piperazine-2,5-dione Derivatives
  • Example : 1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione .
  • Key Contrast: Piperazine-2,5-diones exhibit intramolecular hydrogen bonding, enhancing solubility.

Physicochemical and Spectral Properties

Property 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone (Inferred) 1,1’-(Thieno[2,3-b]thiophene)diethanone Bis-Oxadiazolo-Pyrazine Diethanone
Melting Point Not reported 120–124°C (derivatives) Not reported
IR Absorptions Expected C=O ~1680 cm⁻¹ 1682 cm⁻¹ (C=O) Not reported
1H-NMR Shifts Methyl: δ ~2.2–2.5 ppm Methyl: δ 2.17–2.22 ppm Not reported
Solubility Moderate in polar solvents Low in water, high in DMF/CHCl₃ Likely low due to rigidity

Biological Activity

1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone (CAS No. 62025-68-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is a pyrazine derivative characterized by two ethyl ketone functional groups attached to a dimethylpyrazine core. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2, and it has a molecular weight of 218.26 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC12H14N2O2C_{12}H_{14}N_2O_2
Molecular Weight218.26 g/mol
IUPAC Name1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone

Antimicrobial Properties

Research indicates that various pyrazine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone demonstrates effectiveness against a range of bacterial strains. For instance:

  • E. coli Inhibition : At concentrations of 0.6% and above, the compound significantly reduces E. coli colony counts after prolonged incubation periods .
  • Fungal Activity : Preliminary studies suggest potential antifungal effects against common pathogens like Candida species .

Antioxidant and Anti-inflammatory Effects

The compound's structure suggests possible antioxidant properties. Similar pyrazine derivatives have been shown to lower oxidative stress markers in various cell lines by inhibiting NADPH oxidase activity . This action may contribute to its anti-inflammatory effects observed in animal models.

Neuroprotective Effects

Emerging evidence points towards neuroprotective properties of pyrazine derivatives. For example, related compounds have been reported to enhance GABAergic activity in the central nervous system and improve cognitive functions in rodent models . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone may be attributed to its interaction with various molecular targets:

  • Receptor Modulation : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Case Studies

Several studies have investigated the biological activities of pyrazines and their derivatives:

  • Antimicrobial Efficacy : A study demonstrated that 2,5-dimethylpyrazine significantly reduced bacterial growth in vitro, supporting the potential use of related compounds like 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone as antimicrobial agents .
  • Neuroprotective Study : In a behavioral study involving mice treated with phenobarbital, related pyrazines were found to enhance sleep duration and improve cognitive performance .

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